4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-5-6-13(10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-7-3-2-4-8-15/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOOGPUMDYZPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone structure fused with an oxadiazole ring and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of 338.36 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.36 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in pharmacology.
The biological activity is primarily attributed to the interaction of the oxadiazole moiety with specific molecular targets. The compound may modulate enzyme activities and receptor interactions, leading to various cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antibacterial Activity
A study evaluated a series of oxadiazole compounds for their antibacterial efficacy. The results indicated that certain derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the oxadiazole framework contributes significantly to antimicrobial properties.
Case Study 2: Anticancer Activity
In another investigation, derivatives similar to the compound were tested against various cancer cell lines. The results showed promising anticancer activity with IC50 values below 10 µM for several derivatives, indicating potential for development as chemotherapeutic agents .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate (Varies) | Low (Varies) |
| Similar Oxadiazole Derivative A | 0.63 µM | <10 µM |
| Similar Oxadiazole Derivative B | 6.28 µM | <10 µM |
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one:
Basic Information
- PubChem CID: 44095422
- Molecular Formula: C19H17N3O3
- Molecular Weight: 335.4 g/mol
- IUPAC Name: this compound
- Other Names:
Unfortunately, the provided search results do not contain information regarding the specific applications of the compound "this compound" in scientific research, case studies, or data tables. The search results provide information on the chemical structure, names and identifiers, and properties, but lack details on its practical applications .
Other related compounds found in the search results include:
- 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-methylethan-1-amine This compound has a molecular weight of 233.27 and a molecular formula of C12 H15 N3 O2 .
- Benzoic acid, 3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]- with the molecular formula C16H12N2O4 and molecular weight 296.28 .
- 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide with the chemical formula C12H12ClN3O3 and molecular weight 281.7 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key structural variations among analogs include substitutions on the oxadiazole ring, the pyrrolidinone core, and the aromatic substituents. Below is a comparative analysis of select analogs:
Table 1: Structural and Molecular Comparison
Q & A
Q. What are the standard synthetic routes for 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, a two-step approach may include:
Formation of the oxadiazole ring : Reacting 3-methoxybenzamidoxime with a pyrrolidin-2-one-derived carbonyl compound under microwave-assisted conditions (e.g., 120°C, 30 min) in a polar aprotic solvent like DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Optimization focuses on solvent choice, catalyst (e.g., EDC/HOBt for coupling), and reaction time to improve yields (target >70%). Monitoring intermediates via TLC and adjusting stoichiometry (1:1.2 ratio of amidoxime to carbonyl) can reduce side products .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For example, the 3-methoxyphenyl group shows a singlet at ~3.8 ppm (H) for the methoxy protons and aromatic protons in the 6.8–7.5 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm error .
- Melting Point Analysis : Compare observed values (e.g., 167–169°C for analogous oxadiazoles) to literature to assess purity .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Antioxidant Assays : Use DPPH and ABTS radical scavenging assays. Prepare a 0.1–100 µM compound solution in DMSO, mix with radicals, and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Calculate IC values and compare to controls like Trolox .
- Enzyme Inhibition : Test against carbonic anhydrase or kinases via fluorometric assays. Pre-incubate the enzyme with the compound (1–50 µM), add substrate, and monitor fluorescence changes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with substituents at the 3-methoxyphenyl (e.g., -OH, -Cl, -CF) or pyrrolidinone positions.
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to correlate structural features with activity. For example, electron-withdrawing groups on the phenyl ring enhance antioxidant efficacy by stabilizing radical intermediates .
- Biological Testing : Compare IC values across analogs in assays (e.g., antioxidant, antimicrobial) to identify critical functional groups.
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. Validate with reference compounds in each experiment.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., cell-based vs. cell-free assays). For example, discrepancies in antioxidant data may arise from differences in radical generation protocols; cross-validate with ORAC (oxygen radical absorbance capacity) assays .
- Meta-Analysis : Pool data from independent studies, adjusting for batch effects via statistical tools like ANOVA or mixed-effects models.
Q. How can computational methods predict binding modes and affinity for target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., carbonic anhydrase IX). Set grid boxes to encompass known binding regions and run 50–100 docking poses. Validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values to prioritize targets for experimental validation .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
- Twinning Analysis : If crystals are twinned, use PLATON to detect twinning ratios and refine with HKLF5 format in SHELXL .
Q. How does the 3-methoxyphenyl group influence electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations in Gaussian to map electrostatic potential surfaces. The methoxy group donates electron density via resonance, stabilizing the oxadiazole ring and enhancing nucleophilic attack susceptibility at the pyrrolidinone carbonyl .
- Spectroscopic Probes : Use UV-Vis spectroscopy (200–400 nm) in acetonitrile to compare λ shifts with substituent changes. Correlate with Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
